
2,4,6-Triphenyl-1,3,5-triazinane
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Overview
Description
2,4,6-Triphenyl-1,3,5-triazinane is a heterocyclic compound with the molecular formula C21H15N3. It is a derivative of 1,3,5-triazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by phenyl groups. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenyl-1,3,5-triazinane typically involves the cyclotrimerization of phenyl isocyanate. This reaction can be catalyzed by various agents, including Lewis acids and bases. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The reaction is typically carried out in solvent systems that facilitate the removal of by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can yield partially hydrogenated triazine compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted triazines, hydrogenated triazines, and various functionalized derivatives .
Scientific Research Applications
2,4,6-Triphenyl-1,3,5-triazinane has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development.
Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2,4,6-triphenyl-1,3,5-triazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity .
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: A closely related compound with similar structural features but different reactivity.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in water treatment and as a precursor for various chemical syntheses.
Uniqueness: 2,4,6-Triphenyl-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,6-Triphenyl-1,3,5-triazinane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclotrimerization of phenyl isocyanate using catalysts such as N-heterocyclic carbenes (NHCs) or potassium complexes. For example, potassium-based catalysts achieve near-quantitative yields (98%) under mild conditions (60–80°C, 24 hours) . Key variables affecting yield include catalyst loading (5–10 mol%), solvent polarity (tetrahydrofuran preferred), and reaction time. Impurities like unreacted isocyanates can be removed via recrystallization from ethanol .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Peaks at δ 7.40–7.61 ppm (aromatic protons) and δ 128–149 ppm (C=S/C=O and aromatic carbons) confirm phenyl and triazinane backbone connectivity .
- FT-IR : Strong bands at 1247 cm<sup>−1</sup> (C–N stretch) and 1343 cm<sup>−1</sup> (C=S stretch) differentiate thiocarbonyl from carbonyl derivatives .
- X-ray diffraction : Monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 8.92 Å, b = 12.34 Å, c = 14.56 Å) validate molecular packing .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level accurately predicts HOMO-LUMO gaps (e.g., 4.2 eV for thiocarbonyl derivatives) and charge distribution. Solvent effects are modeled using the Polarizable Continuum Model (PCM) . For optical properties, Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λmax values (~290 nm) .
Advanced Research Questions
Q. How do catalytic mechanisms differ between NHCs and alkali metal complexes in synthesizing this compound?
- Methodological Answer :
- NHC Catalysts : Act via nucleophilic activation of isocyanates, forming a zwitterionic intermediate that promotes trimerization. Steric bulk in NHCs (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) enhances regioselectivity .
- Potassium Complexes : Utilize Lewis acid activation, coordinating to isocyanate oxygen and lowering the energy barrier for cyclization. Kinetic studies show first-order dependence on catalyst concentration .
- Contradictions : NHCs achieve higher enantioselectivity in asymmetric syntheses, while alkali metals favor scalability.
Q. How to resolve contradictions in reported melting points (e.g., 278–315°C) for thiocarbonyl derivatives?
- Methodological Answer : Variations arise from polymorphism or residual solvents. Employ differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent content (<1% mass loss below 200°C indicates purity). Recrystallization from dichloromethane/hexane mixtures yields a single crystalline phase with a sharp mp ~290°C .
Q. What strategies optimize this compound for biological activity studies?
- Methodological Answer :
- Derivatization : Replace carbonyl groups with thiocarbonyls to enhance lipophilicity (logP increases from 2.1 to 3.5) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities (e.g., −8.2 kcal/mol with HIV-1 protease) based on π-π stacking and hydrogen bonds with active-site residues .
- Antibacterial Assays : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) via broth microdilution (MIC ~50 µg/mL) .
Q. How does substitution at the triazinane core influence electronic structure and optical properties?
- Methodological Answer :
- Thiocarbonyl Substitution : Reduces bandgap (4.2 eV → 3.8 eV) and red-shifts absorption maxima (290 nm → 320 nm) due to increased conjugation .
- Phenyl Rotational Dynamics : Time-resolved fluorescence shows restricted rotation (τ = 1.2 ns) in solid state versus solution (τ = 0.3 ns), impacting aggregation-induced emission (AIE) properties .
Q. What experimental and computational approaches characterize chiral derivatives of this compound?
- Methodological Answer :
- Circular Dichroism (CD) : Measure Cotton effects at 220 nm (n→π* transitions) to confirm enantiomeric excess (>90% ee) .
- DFT-Based ECD Simulations : Compare computed and experimental CD spectra to assign absolute configuration (e.g., R vs. S) .
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol = 90:10) to resolve enantiomers .
Properties
CAS No. |
113181-39-8 |
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Molecular Formula |
C21H21N3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,4,6-triphenyl-1,3,5-triazinane |
InChI |
InChI=1S/C21H21N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-24H |
InChI Key |
YTULWOBJDAZFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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